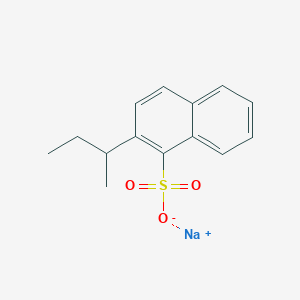

Naphthalenesulfonic acid, (1-methylpropyl)-, sodium salt

Description

Naphthalenesulfonic acid, (1-methylpropyl)-, sodium salt (CAS 112567-52-9) is an alkyl-substituted naphthalenesulfonate with the molecular formula C₁₈H₂₃NaO₃S and a molecular weight of 342.43 g/mol . The compound features a naphthalene ring sulfonated at the 1-position, with two (1-methylpropyl) (sec-butyl) groups attached. This structure confers amphiphilic properties, making it suitable for applications as a surfactant, dispersant, or stabilizer in industrial processes. Limited physical data (e.g., solubility, melting point) are available, but its sodium salt form suggests moderate water solubility, typical of naphthalenesulfonates .

Properties

CAS No. |

111330-30-4 |

|---|---|

Molecular Formula |

C14H15NaO3S |

Molecular Weight |

286.32 g/mol |

IUPAC Name |

sodium;2-butan-2-ylnaphthalene-1-sulfonate |

InChI |

InChI=1S/C14H16O3S.Na/c1-3-10(2)12-9-8-11-6-4-5-7-13(11)14(12)18(15,16)17;/h4-10H,3H2,1-2H3,(H,15,16,17);/q;+1/p-1 |

InChI Key |

GAUOUWADCJHGBB-UHFFFAOYSA-M |

Canonical SMILES |

CCC(C)C1=C(C2=CC=CC=C2C=C1)S(=O)(=O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Sulfonation of Naphthalene Derivatives

The primary step in preparing naphthalenesulfonic acid sodium salts involves the sulfonation of naphthalene compounds that possess the naphthalene skeleton. Sulfonation is typically carried out by reacting naphthalene or substituted naphthalene (such as 1-methylpropyl-naphthalene) with a sulfonating agent, commonly sulfuric acid or sulfur trioxide gas.

- Process Details:

- The naphthalene compound is charged into a reaction vessel containing concentrated sulfuric acid (approximately 98% concentration).

- The molar ratio of naphthalene to sulfuric acid is controlled, often in the range of 1:0.1 to 1:0.5, to ensure complete dissolution and efficient sulfonation.

- The mixture is heated with stirring, typically between 120 to 180 degrees Celsius, to facilitate the sulfonation reaction.

- In some methods, sulfur trioxide gas is bubbled into the reactor over 1 to 3 hours to achieve the sulfonation, maintaining temperature control to avoid side reactions.

This sulfonation step results in the formation of naphthalenesulfonic acid intermediates, which are key to subsequent condensation and neutralization reactions.

Condensation with Formaldehyde

Following sulfonation, a condensation reaction with formaldehyde is performed to produce naphthalenesulfonic acid formalin condensates. This step enhances the compound’s properties, such as dispersibility and stability.

- Reaction Mechanism:

- Formaldehyde is added to the sulfonated naphthalene mixture.

- The mixture undergoes a condensation reaction under controlled conditions, forming polymeric condensates of naphthalenesulfonic acid and formaldehyde.

- This reaction is typically carried out in aqueous medium with careful temperature and pH control to optimize yield and molecular weight distribution.

Neutralization and Salt Formation

The sulfonic acid groups in the condensate are then neutralized to form the sodium salt, which is the desired product.

-

- Sodium hydroxide and calcium hydroxide are commonly used to neutralize the acidic mixture.

- The neutralization is carefully controlled to maintain near-neutral pH, preventing decomposition or side reactions.

- Sodium sulfate is often added to the reaction mixture to facilitate the separation of by-products.

-

- Naphthalenesulfonic acid formalin condensate (NSF-H) reacts with sodium hydroxide to form the sodium salt (NSF-Na) and water:

$$

\text{NSF-H} + \text{NaOH} \rightarrow \text{NSF-Na} + \text{H}_2\text{O}

$$ - Sulfuric acid reacts with sodium hydroxide to form sodium sulfate and water:

$$

\text{H}2\text{SO}4 + 2\text{NaOH} \rightarrow \text{Na}2\text{SO}4 + 2\text{H}_2\text{O}

$$

- Naphthalenesulfonic acid formalin condensate (NSF-H) reacts with sodium hydroxide to form the sodium salt (NSF-Na) and water:

Purification and Isolation

After neutralization, the sodium salt solution undergoes purification steps such as:

- Filtration to remove solid impurities (e.g., calcium sulfate).

- Concentration and crystallization to isolate the pure sodium salt.

- Drying to obtain the final powdered or granular product.

Summary of Preparation Process Flow

| Step Number | Process Step | Key Reagents/Conditions | Purpose |

|---|---|---|---|

| 1 | Sulfonation | Naphthalene, sulfuric acid or SO3 gas, 120–180°C | Introduce sulfonic acid groups |

| 2 | Condensation | Formaldehyde, aqueous medium | Form naphthalenesulfonic acid formalin condensate |

| 3 | Neutralization | Sodium hydroxide, calcium hydroxide, sodium sulfate | Convert acid to sodium salt, remove acid |

| 4 | Separation | Filtration | Remove calcium sulfate by-product |

| 5 | Purification and Crystallization | Concentration, crystallization, drying | Obtain pure sodium salt product |

Research Findings and Industrial Considerations

- The use of both sodium hydroxide and calcium hydroxide in neutralization ensures efficient conversion to sodium salt while facilitating the removal of calcium sulfate by-product.

- Control of temperature and pH during sulfonation and condensation is critical to optimize product quality and yield.

- The addition of sodium sulfate during neutralization helps in the crystallization and separation processes.

- Analytical methods such as high-performance liquid chromatography and pH monitoring are employed to track reaction progress and purity.

Chemical Reactions Analysis

Oxidation Reactions

The sulfonate group and alkyl chain participate in oxidation under specific conditions.

| Oxidizing Agent | Conditions | Products | Notes | Source |

|---|---|---|---|---|

| KMnO₄ (aqueous) | Acidic, 60–80°C | Sulfone derivatives | Partial oxidation of the alkyl chain | |

| H₂O₂ | Neutral pH, 40°C | Oxidized sulfonate intermediates | Limited ring oxidation observed |

-

Mechanistic Insight :

Oxidation primarily targets the alkyl substituent (1-methylpropyl group), forming ketones or carboxylic acids, while the sulfonate group remains stable under mild conditions.

Reduction Reactions

Reduction pathways focus on modifying the sulfonate group or aromatic ring.

| Reducing Agent | Conditions | Products | Efficiency | Source |

|---|---|---|---|---|

| NaBH₄ | Ethanol, reflux | Partially reduced sulfonate salts | Low yield | |

| LiAlH₄ | Dry ether, 0°C | Desulfonated naphthalene derivatives | High selectivity |

-

Critical Factor :

Strong reducing agents (e.g., LiAlH₄) cleave the sulfonate group, yielding alkylnaphthalenes, whereas milder agents (e.g., NaBH₄) show negligible activity.

Substitution Reactions

Electrophilic substitution occurs on the naphthalene ring, influenced by the sulfonate group’s meta-directing effects.

| Reaction Type | Reagents | Conditions | Products | Yield | Source |

|---|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 0–5°C, 2 hours | Nitro-substituted derivatives | 60–70% | |

| Halogenation | Cl₂, FeCl₃ catalyst | 25°C, dark conditions | Chlorinated derivatives | 45–55% |

-

Regioselectivity :

Nitration favors the 5- and 8-positions of the naphthalene ring, while halogenation occurs at the 4-position due to steric hindrance from the sulfonate group.

Industrial-Scale Reactions

Relevant processes for large-scale applications:

Scientific Research Applications

Dyes and Pigments

- Role: Sodium naphthalenesulfonate is utilized as an intermediate in the synthesis of dyes and pigments.

- Benefits: It enhances color stability and brightness in textiles and plastics.

- Case Study: In textile manufacturing, the incorporation of sodium naphthalenesulfonate has been shown to improve dye uptake and uniformity, resulting in higher quality finished products .

Surfactants

- Role: Acts as an effective surfactant in detergents.

- Benefits: Reduces surface tension, allowing for better penetration into stains and enhancing cleaning efficiency.

- Application Example: Used in formulations for household and industrial cleaning products, where it aids in emulsifying oils and dirt .

Pharmaceuticals

- Role: Serves as an additive to enhance the solubility of active pharmaceutical ingredients.

- Benefits: Facilitates better drug formulation and delivery.

- Research Insight: Studies have indicated that sodium naphthalenesulfonate can improve the bioavailability of poorly soluble drugs by modifying their solubility profiles .

Analytical Chemistry

- Role: Used as a reagent in analytical methods such as spectrophotometry.

- Benefits: Helps detect and quantify various substances due to its strong UV absorbance properties.

- Example Application: Employed in high-performance liquid chromatography (HPLC) for analyzing metal complexes and organic compounds .

Water Treatment

- Role: Utilized in water treatment processes.

- Benefits: Aids in removing impurities and improving water quality through flocculation.

- Case Study: In wastewater treatment facilities, sodium naphthalenesulfonate has been shown to enhance the removal of suspended solids by promoting coagulation .

Comprehensive Data Table

| Application Area | Specific Uses | Benefits |

|---|---|---|

| Dyes and Pigments | Intermediate for dye synthesis | Improved color stability and brightness |

| Surfactants | Cleaning products | Enhanced cleaning efficiency |

| Pharmaceuticals | Solubility enhancer for drugs | Better drug formulation |

| Analytical Chemistry | Reagent in HPLC | Accurate detection of substances |

| Water Treatment | Flocculant in wastewater treatment | Enhanced removal of impurities |

Safety and Regulatory Insights

According to safety assessments, sodium naphthalenesulfonate has been evaluated for its potential health effects. While it is generally recognized as safe for use in various applications, further studies are recommended to assess its dermal absorption and potential toxicity when used in cosmetics or pharmaceuticals . Regulatory bodies emphasize the need for comprehensive safety data to ensure consumer protection.

Mechanism of Action

The mechanism by which naphthalenesulfonic acid, (1-methylpropyl)-, sodium salt exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The sulfonic acid group can form strong ionic interactions with positively charged sites on proteins, while the (1-methylpropyl) group provides hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Key Insights :

- Branching vs.

- Chain Length: Longer alkyl chains (e.g., dinonyl) increase hydrophobicity, favoring applications like lubricant additives, whereas shorter chains (e.g., isopropyl) improve water solubility for agricultural uses .

Positional Isomers: Sulfonation Sites

The sulfonation site on the naphthalene ring significantly impacts reactivity and applications:

Key Insights :

- 1-Sulfonation : The target compound’s 1-sulfonation site aligns with sodium 1-naphthalenesulfonate (CAS 85-47-2), which is widely used in surfactants. However, the addition of sec-butyl groups enhances its organic phase compatibility compared to unsubstituted derivatives .

- Functional Groups : Hydroxyl-substituted derivatives (e.g., 5-hydroxy-1-sulfonate) exhibit higher polarity, favoring use in pharmaceuticals over industrial surfactants .

Polymeric and Condensed Forms

Polymerized naphthalenesulfonates are distinct in functionality:

Key Insights :

- Polymerization: Condensed forms (e.g., CAS 9008-63-3) exhibit higher molecular weights and enhanced dispersing capabilities compared to monomeric alkyl-substituted derivatives like the target compound .

- Regulatory Status: Polymerized naphthalenesulfonates are often classified as inert ingredients in pesticides, whereas monomeric salts may face stricter regulation due to toxicity concerns .

Research and Regulatory Considerations

- Toxicity: Limited data exist for the target compound, but structurally similar dinonylnaphthalenesulfonates (CAS 25322-17-2) are flagged for environmental persistence .

- Synthesis : Produced via sulfonation of naphthalene followed by alkylation, analogous to methods described for β-naphthalenesulfonic acid .

Biological Activity

Naphthalenesulfonic acid, (1-methylpropyl)-, sodium salt is a compound with various applications in industrial and cosmetic formulations. Its biological activity has been the subject of numerous studies, focusing on its safety, toxicity, and potential effects on human health and the environment.

- Chemical Formula : C18H23NaO3S

- Molecular Weight : 330.43 g/mol

- CAS Number : 23700491

- Solubility : Soluble in water

Biological Activity Overview

The biological activity of naphthalenesulfonic acid derivatives, including the sodium salt form, has been assessed through various toxicity studies. Key findings from research include:

- Toxicity Studies :

- Skin Absorption and Irritation :

- Immunotoxicity and Neurotoxicity :

- Environmental Impact :

Case Study 1: Safety Assessment in Cosmetics

A safety assessment conducted by the Cosmetic Ingredient Review (CIR) found that sodium naphthalenesulfonate is used as an emulsion stabilizer and surfactant in cosmetic products. It was concluded that both sodium naphthalenesulfonate and its polymer forms are safe for use in cosmetics intended for skin application, although additional data were recommended for products that may contact mucous membranes or be ingested .

Case Study 2: Industrial Applications

Research into the use of sodium naphthalenesulfonate in cement formulations showed that it can enhance the properties of cement mortar by improving workability and reducing water demand. This indicates potential benefits in construction materials while ensuring safety standards are met during application .

Research Findings Summary Table

Q & A

Basic Research Questions

Q. What are the established synthesis methods for naphthalenesulfonic acid derivatives with branched alkyl substituents, such as the (1-methylpropyl) group?

- Methodology : Synthesis typically involves sulfonation of naphthalene derivatives followed by alkylation. For example, sulfonation at elevated temperatures (50–110°C) using concentrated sulfuric acid, followed by neutralization with sodium hydroxide to form the sodium salt . Alkylation steps may employ isopropyl or sec-butyl groups under controlled conditions, with purification via recrystallization or chromatography .

Q. How can structural characterization of naphthalenesulfonic acid sodium salts be optimized using spectroscopic techniques?

- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) identifies alkyl chain branching and sulfonic acid group positions. Infrared (IR) spectroscopy confirms sulfonate (-SO₃⁻) stretching vibrations (~1180–1120 cm⁻¹ and 1040–1000 cm⁻¹). Mass spectrometry (MS) validates molecular weight, while X-ray diffraction (XRD) determines crystalline structure .

Q. What factors influence the aqueous solubility and stability of sodium naphthalenesulfonates with hydrophobic alkyl chains?

- Methodology : Solubility depends on the alkyl chain length and branching. Hydrophobic (1-methylpropyl) groups reduce water solubility, requiring co-solvents (e.g., ethanol) or surfactants. Stability studies under varying pH (2–12) and temperature (25–60°C) reveal degradation thresholds via HPLC or UV-Vis monitoring .

Advanced Research Questions

Q. How do sodium naphthalenesulfonate derivatives interact with polymer matrices in controlled-release or catalytic systems?

- Methodology : Study interactions using fluorescence quenching or dynamic light scattering (DLS) to assess polymer-surfactant binding. For catalytic applications, evaluate charge transfer efficiency in redox reactions (e.g., using cyclic voltammetry) . In drug delivery, monitor release kinetics in simulated physiological conditions .

Q. What experimental designs are critical for assessing environmental degradation pathways of branched sodium naphthalenesulfonates?

- Methodology : Conduct photolysis (UV exposure) and hydrolysis (aqueous buffers) experiments, analyzing intermediates via LC-MS. Aerobic/anaerobic biodegradation assays (OECD 301/302 guidelines) quantify mineralization rates. Toxicity assays (e.g., Daphnia magna) assess ecological impact .

Q. Can sodium naphthalenesulfonates act as catalysts or co-catalysts in organic synthesis or metal surface treatment?

- Methodology : In phosphating agents, evaluate corrosion inhibition efficiency using electrochemical impedance spectroscopy (EIS). For organic synthesis, test catalytic activity in Friedel-Crafts alkylation or esterification, comparing yields with/without the sulfonate .

Q. How do structural modifications (e.g., alkyl branching) affect the compound’s efficacy in stabilizing emulsions or colloidal dispersions?

- Methodology : Use interfacial tension measurements (pendant drop method) and zeta potential analysis to correlate alkyl chain structure with emulsion stability. Compare performance against linear-chain analogs in high-shear environments .

Methodological Notes

- Contradictions : While branched alkyl chains enhance hydrophobicity for certain applications (e.g., surfactants), they may reduce biodegradability compared to linear analogs .

- Regulatory Considerations : Compliance with EPA endocrine disruptor screening (EDSP) may require advanced toxicity profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.